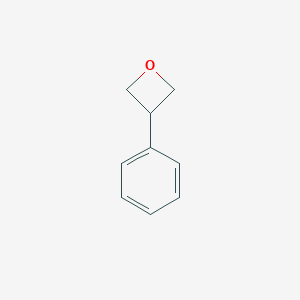

3-Phenyloxetane

描述

Significance of Oxetane (B1205548) Motifs in Modern Chemical Science

Oxetanes, as four-membered cyclic ethers, possess a unique combination of properties that make them valuable in various chemical disciplines. psu.edursc.org Their growing importance stems from their dual nature: they can act as stable structural components or as reactive intermediates, offering a wide range of synthetic possibilities. psu.edu

The defining characteristic of oxetanes is their inherent ring strain, which is comparable to that of epoxides. rsc.org This strain, a consequence of the small ring size, makes them susceptible to ring-opening reactions when treated with nucleophiles, acids, or electrophiles. psu.edu This reactivity is a key feature exploited in organic synthesis, where oxetanes serve as versatile building blocks for the construction of more complex molecules. rsc.org The ring-opening of oxetanes provides access to 1,3-difunctionalized linear chains, a transformation that is highly valuable in the synthesis of natural products and other intricate organic structures. psu.edu For instance, the reaction of 3-phenyloxetane with nitric acid and dinitrogen pentoxide leads to ring-opening, forming 2-phenylpropane-1,3-diol dinitrates. psu.edursc.orgresearchgate.netrsc.org

The reactivity of the oxetane ring can be modulated by the substituents it bears. In the case of this compound, the phenyl group can influence the regioselectivity and stereoselectivity of ring-opening reactions. acs.org Furthermore, the oxetane ring itself can direct reactions on its substituents, as seen in the nitration of the phenyl ring of this compound. psu.edursc.org

Despite their reactivity, oxetanes can also function as stable motifs in the design of new pharmaceuticals. psu.eduresearchgate.net The incorporation of an oxetane ring into a drug candidate can significantly improve its physicochemical properties. acs.org Oxetanes are small, polar, and three-dimensional, characteristics that are highly desirable in modern drug discovery. acs.org They can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical for a drug's efficacy and safety profile. acs.orgacs.org

The oxetane moiety is often used as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups. acs.org Replacing these groups with an oxetane can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. A notable example is the development of this compound derivatives as glucagon-like peptide-1 receptor (GLP-1R) agonists for the potential treatment of type 2 diabetes and obesity. acs.orgacs.orgpatsnap.comnih.gov In these instances, the this compound core was crucial for achieving high potency and improved safety profiles, including reduced inhibition of the hERG channel. acs.orgacs.org

The unique structural and reactive properties of oxetanes make them valuable components in the synthesis of complex molecular architectures and analogs of natural products. acs.org The rigid, three-dimensional structure of the oxetane ring can serve as a scaffold to control the spatial arrangement of functional groups in a molecule. acs.org This is particularly important in the design of molecules that need to bind to specific biological targets with high affinity and selectivity.

The oxetane ring is found in several biologically active natural products, the most famous being the anticancer drug paclitaxel (B517696) (Taxol). acs.org In paclitaxel, the oxetane ring is believed to act as a conformational lock, holding the molecule in its bioactive conformation. acs.org The synthesis of analogs of such natural products often involves the strategic introduction of an oxetane ring to mimic or enhance the properties of the natural compound. This compound and its derivatives serve as key building blocks in the construction of these complex molecules, providing a versatile platform for structural modifications and the exploration of new chemical space. ethz.chcymitquimica.com The ability to functionalize the phenyl ring and the oxetane core of this compound allows for the creation of a diverse library of compounds for biological screening. smolecule.comsmolecule.combldpharm.combldpharm.com

Data on this compound and Related Compounds

The following tables provide a summary of key chemical information for this compound and some of its derivatives that are instrumental in advanced chemical research.

Table 1: Physicochemical Properties of this compound and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 10317-13-2 | C₉H₁₀O | 134.18 | cenmed.com |

| This compound-3-carboxylic acid | 114012-42-9 | C₁₀H₁₀O₃ | 178.18 | bldpharm.comsigmaaldrich.com |

| This compound-3-carbonitrile | 1414513-84-0 | C₁₀H₉NO | 159.19 | bldpharm.com |

| 3-methoxy-2-phenyloxetane | Not Available | C₁₀H₁₂O₂ | 164.204 | chemsynthesis.com |

| 3-<(p-toluenesulfonyl)oxy>-3-phenyloxetane | 75700-21-9 | C₁₆H₁₆O₄S | 304.367 | lookchem.com |

| 3-(3-(Trifluoromethoxy)phenyl)oxetane | Not Available | C₁₀H₉F₃O₂ | 218.17 | smolecule.com |

Table 2: Selected Reactions of this compound

| Reactant(s) | Product(s) | Reaction Type | Reference |

| Nitric acid in dichloromethane (B109758) | 2-(nitrophenyl)propane-1,3-diol dinitrates | Aromatic nitration and ring-opening | rsc.orgresearchgate.net |

| Dinitrogen pentoxide in dichloromethane | 3-(2-nitrophenyl)oxetane (B12969655) and 3-(4-nitrophenyl)oxetane (B3187977), followed by ring-opening to corresponding dinitrates | Aromatic nitration and ring-opening | psu.edursc.org |

| Phenyl lithium (PhLi), BF₃·OBu₂ | Chiral 1,3-diols | Enantioselective ring-opening | acs.org |

| Frustrated Lewis Pairs (e.g., B(C₆F₅)₃ and PhSiH₃) | Isobutylbenzene | Reductive ring-opening with aryl migration | acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAGGVYFIYBKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472725 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10317-13-2 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyloxetane and Its Derivatives

Intramolecular Cyclization Approaches to the Oxetane (B1205548) Ring

The formation of the strained four-membered oxetane ring via intramolecular cyclization is a common and effective strategy. These methods typically involve the construction of a linear precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship, which then undergoes ring closure.

Williamson Etherification Strategies for Oxetane Formation

The intramolecular Williamson ether synthesis is a classical and widely utilized method for the formation of cyclic ethers, including oxetanes. researchgate.net This SN2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group, typically a halide or a sulfonate ester, to form the cyclic ether. masterorganicchemistry.com

For the synthesis of 3-phenyloxetane, a suitable precursor is a 3-halo-2-phenyl-1-propanol derivative. The reaction proceeds by treating this precursor with a strong base to facilitate the intramolecular nucleophilic attack of the alkoxide on the carbon bearing the leaving group. The choice of base and solvent is crucial to favor the desired cyclization over competing elimination reactions.

A key precursor for this method is 3-chloro-1-phenyl-1-propanol. Its synthesis can be achieved through the asymmetric reduction of β-chloropropiophenone using various catalytic systems. For instance, supported iron-based chiral catalysts have been employed for the hydrogenation of β-chloropropiophenone, achieving high yields and enantiomeric excesses.

| Catalyst | Reducing Agent | Temperature (°C) | Pressure (MPa) | Yield (%) | Enantiomeric Excess (%) |

| Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂/KOH | 60 | 1.2 | 99 | 90 |

Table 1: Asymmetric Hydrogenation of β-chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol

Once the 3-halo-2-phenyl-1-propanol is obtained, it can be cyclized to this compound under basic conditions.

Cyclodehydration of Enantioenriched 1,3-Diols

The direct cyclodehydration of 1,3-diols is another important route to oxetanes. This method involves the activation of one of the hydroxyl groups, converting it into a good leaving group, followed by intramolecular attack by the remaining hydroxyl group. A common approach is the monotosylation of the 1,3-diol, followed by base-mediated cyclization.

The synthesis of this compound via this route starts from 2-phenyl-1,3-propanediol (B123019). This diol can be prepared by the reduction of diethyl phenylmalonate. Various reducing agents and conditions have been reported for this transformation, with sodium borohydride (B1222165) in the presence of a buffer being a safe and effective option. google.com One patented process describes the reduction of diethyl phenylmalonate with sodium borohydride in ethanol, achieving a yield of 69%. google.com

The subsequent cyclodehydration of 2-phenyl-1,3-propanediol can be achieved in a one-pot procedure by treatment with p-toluenesulfonyl chloride (TsCl) and a base, such as potassium tert-butoxide, in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org The tosyl chloride selectively reacts with one of the primary hydroxyl groups, and the subsequent addition of a strong base facilitates the intramolecular ring closure to form this compound.

Intramolecular Cyclization in Multi-step Synthetic Sequences

The synthesis of this compound and its derivatives is often embedded within multi-step sequences for the construction of more complex molecules. nih.gov These sequences can involve a variety of transformations to build the necessary 1,3-diol or halo-alcohol precursor, followed by a key intramolecular cyclization step. For example, a multi-step route to 3-benzyloxetane, a derivative of this compound, was developed from a diol via the formation of a cyclic carbonate intermediate. acs.org This approach highlights the versatility of intramolecular cyclization strategies in accessing functionalized oxetanes that may not be readily available through other methods.

Intermolecular Cycloaddition and Rearrangement Reactions

In addition to intramolecular cyclizations, intermolecular reactions provide powerful and atom-economical pathways to the oxetane core. These methods involve the direct formation of the four-membered ring from two separate reacting species.

Paternò–Büchi [2+2] Photocycloaddition for Substituted Oxetanes

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. cambridgescholars.com This reaction is a powerful tool for the synthesis of a wide variety of oxetanes, often with high regio- and stereoselectivity. researchgate.net The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then adds to the ground-state alkene to form a diradical intermediate that subsequently cyclizes to the oxetane. rsc.org

The synthesis of a 2-phenyloxetane (B1633447), a constitutional isomer of this compound, can be achieved through the photocycloaddition of benzaldehyde (B42025) and an appropriate alkene. For instance, the reaction of benzaldehyde with 2-methyl-2-butene (B146552) results in a mixture of isomeric oxetanes. The regioselectivity of the Paternò–Büchi reaction is influenced by the electronic nature of the substituents on both the carbonyl compound and the alkene. While this method is highly effective for the synthesis of 2- and 4-substituted oxetanes, its application to the direct synthesis of 3-substituted oxetanes like this compound is less common and would require a specific combination of reactants, such as a substituted ketene (B1206846) equivalent and a phenyl-substituted carbonyl compound, which is not a typical Paternò-Büchi reaction setup.

Ring Expansion of Epoxides with Sulfoxonium Ylides

The ring expansion of epoxides with sulfoxonium ylides, such as dimethylsulfoxonium methylide, offers a convenient method for the synthesis of oxetanes. organic-chemistry.org This reaction proceeds via a nucleophilic attack of the ylide on the epoxide, leading to the formation of a betaine (B1666868) intermediate, which then undergoes an intramolecular displacement of dimethyl sulfoxide (B87167) (DMSO) to yield the four-membered oxetane ring. mdpi.com

For the synthesis of this compound, this strategy would involve the reaction of a 2-phenyloxirane (styrene oxide) with a suitable sulfoxonium ylide. The reaction of styrene (B11656) oxide with dimethylsulfoxonium methylide has been studied and is known to produce a mixture of regioisomeric amino alcohols upon ring-opening with an amine nucleophile. researchgate.net The direct ring expansion to this compound would require the selective attack of the ylide at the benzylic carbon of the epoxide, followed by ring closure. This method is particularly attractive as it can be stereospecific, with the stereochemistry of the starting epoxide being transferred to the oxetane product. organic-chemistry.org

| Epoxide | Ylide | Temperature | Yield (%) |

| Enantiomeric 2-mono- and 2,2-disubstituted epoxides | Dimethylsulfoxonium methylide | Elevated | High |

Table 2: General Conditions for Epoxide to Oxetane Ring Expansion

Functionalization of Preformed this compound Scaffolds

Regioselective Lithiation and Electrophilic Quenching on the Phenyl Moiety

While specific studies on the ortho-lithiation of this compound are not extensively documented, research on analogous systems, such as pyridines bearing a 3-oxetane unit, demonstrates the feasibility of this approach. In a study by Rouquet et al., the regioselective ortho-lithiation of 3-(pyridin-3-yl)oxetane was achieved at the 4-position of the pyridine (B92270) ring using n-butyllithium (n-BuLi). rsc.org This regioselectivity is attributed to the directing effect of the pyridine nitrogen. Subsequent quenching of the resulting lithiated species with various electrophiles provided a range of functionalized pyridine-oxetane building blocks in good yields.

The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which increases the kinetic acidity of the ortho-protons, leading to selective deprotonation. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a variety of substituents.

Table 1: Examples of Electrophilic Quenching of ortho-Lithiated 3-(Pyridin-3-yl)oxetane rsc.org

| Electrophile | Product | Yield (%) |

| I2 | 3-(4-Iodopyridin-3-yl)oxetane | 85 |

| Me3SiCl | 3-(4-(Trimethylsilyl)pyridin-3-yl)oxetane | 75 |

| DMF | 3-(Oxetan-3-yl)isonicotinaldehyde | 68 |

| PhCHO | Phenyl(3-(oxetan-3-yl)pyridin-4-yl)methanol | 72 |

This table presents data from a study on a related pyridine derivative to illustrate the concept of directed ortho-lithiation and electrophilic quenching.

C3 Functionalization Strategies of the Oxetane Ring

Direct functionalization at the C3 position of the oxetane ring presents a significant challenge due to the inherent ring strain and the difficulty in generating a stable nucleophile at this position. However, recent advancements have demonstrated the feasibility of generating and utilizing 3-oxetanyllithium for subsequent reactions with electrophiles.

A key strategy involves a lithium-halogen exchange on a 3-halooxetane precursor. Studies have shown that 3-iodooxetane (B1340047) can undergo a lithium-halogen exchange with an organolithium reagent, but the resulting 3-oxetanyllithium is highly unstable and prone to a deconstructive ring-opening. To overcome this instability, continuous flow technology has been employed to generate and immediately quench the 3-oxetanyllithium with an electrophile. nih.gov

This "flash chemistry" approach allows for the successful synthesis of a variety of C3-functionalized oxetanes. The process involves the rapid mixing of 3-iodooxetane and an organolithium reagent in a microreactor, followed by the immediate introduction of an electrophile.

Table 2: C3-Functionalization of 3-Iodooxetane via 3-Oxetanyllithium in Continuous Flow nih.gov

| Electrophile | Product | Yield (%) |

| Benzophenone | (Oxetan-3-yl)diphenylmethanol | 75 |

| Acetone | 2-(Oxetan-3-yl)propan-2-ol | 68 |

| Benzaldehyde | (Oxetan-3-yl)phenylmethanol | 72 |

| N-Boc-iminopyridinium ylide | 3-(Pyridin-2-yl)oxetane | 55 |

This table showcases the utility of generating and trapping the unstable 3-oxetanyllithium for the synthesis of various C3-substituted oxetanes.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of synthetic methods to access enantiomerically pure chiral this compound derivatives is of great interest for applications in medicinal chemistry and materials science. Several strategies have been explored to achieve this, including the use of chiral auxiliaries, enzyme-catalyzed resolutions, and diastereoselective rearrangements.

Chiral Auxiliary-Mediated Asymmetric Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that have been widely used in asymmetric synthesis, particularly in aldol (B89426) and alkylation reactions. wikipedia.orgresearchgate.net

While specific applications of chiral auxiliaries for the direct asymmetric synthesis of this compound derivatives are not extensively reported, the general principles can be applied to the synthesis of chiral precursors. For instance, an asymmetric aldol reaction between a chiral enolate derived from an Evans auxiliary and a suitable aldehyde could be envisioned to establish the stereocenter that would later be incorporated into the oxetane ring.

The general strategy involves:

Attachment of a prochiral substrate to the chiral auxiliary.

A diastereoselective reaction to create a new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which directs the approach of the reagents to one face of the prochiral substrate.

Enzyme-Catalyzed Kinetic Resolutions in Oxetane Precursor Synthesis

Enzyme-catalyzed kinetic resolution is a powerful tool for the separation of racemates into their constituent enantiomers. This method relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. chemrxiv.orgnih.gov This results in the accumulation of one enantiomer as the product and the other as the unreacted starting material, both in high enantiomeric excess.

Lipases are particularly useful for the kinetic resolution of racemic alcohols and their corresponding esters through enantioselective acylation, deacylation, or transesterification reactions. This strategy has been successfully applied to the synthesis of chiral precursors for various pharmaceuticals.

For example, the kinetic resolution of racemic aryltrimethylsilyl chiral alcohols has been achieved with high efficiency using lipase-catalyzed transesterification. mdpi.com In these studies, racemic alcohols were treated with an acyl donor in the presence of a lipase, leading to the selective acylation of one enantiomer.

Table 3: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols mdpi.com

| Substrate (Racemic Alcohol) | Lipase | Acyl Donor | (S)-Alcohol (ee%) | (R)-Acetate (ee%) | Conversion (%) |

| 1-(m-TMS-phenyl)ethanol | Pseudomonas cepacia | Vinyl acetate | >99 | >99 | 50 |

| 1-(p-TMS-phenyl)ethanol | Pseudomonas cepacia | Vinyl acetate | >99 | >99 | 50 |

| 1-(p-TMS-phenyl)propan-1-ol | Pseudomonas cepacia | Vinyl acetate | >99 | >99 | 50 |

This table illustrates the high enantioselectivity achievable in lipase-catalyzed kinetic resolutions of chiral alcohols, a strategy applicable to the synthesis of chiral precursors for this compound derivatives.

Diastereoselective Rearrangements Leading to Chiral Oxetanes

Diastereoselective rearrangements offer another avenue for the synthesis of chiral oxetanes. In this approach, a substrate containing one or more stereocenters is induced to rearrange in a way that a new stereocenter is formed with a high degree of stereocontrol relative to the existing stereocenters.

While specific examples of diastereoselective rearrangements leading directly to chiral 3-phenyloxetanes are not well-documented in the literature, various rearrangement reactions are known to produce other cyclic ethers with high diastereoselectivity. The principles of these reactions could potentially be adapted for the synthesis of chiral oxetanes.

For instance, certain acid- or metal-catalyzed rearrangements of epoxy alcohols or other suitably functionalized acyclic precursors can proceed with high stereocontrol to form cyclic ethers. The stereochemical outcome is often governed by the stereochemistry of the starting material and the mechanism of the rearrangement. The development of such a diastereoselective rearrangement would provide a powerful method for accessing enantiomerically enriched this compound derivatives.

Reactivity Profiles and Transformation Pathways of 3 Phenyloxetane

Ring-Opening Reactions of the Oxetane (B1205548) Nucleus

The relief of ring strain is a primary driving force for the reactions of 3-phenyloxetane. This can be achieved through cleavage of the C-O bonds, initiated by either nucleophilic or electrophilic species.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the oxetane ring is a common and well-studied mode of reactivity. The regioselectivity of this attack is influenced by both steric and electronic factors.

Organometallic reagents, such as organolithiums and Grignard reagents, are potent carbon nucleophiles that readily open the oxetane ring. For instance, the reaction of this compound with phenyllithium, in the presence of a chiral boron reagent and BF3, yields the corresponding alcohol, albeit with moderate enantioselectivity. rsc.org Similarly, n-butyllithium, in the presence of BF3·(C2H5)2O, effectively cleaves the oxetane ring. researchgate.net

The reaction of 2-lithiated-2-phenyloxetane with various electrophiles provides a pathway to a range of substituted oxetanes. researchgate.net Additionally, lithium acetylides have been shown to open thymidine-derived oxetanes, resulting in the formation of oxetane-opened acetylene (B1199291) derivatives in high yield. researchgate.net

| Nucleophile | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyllithium | Chiral Boron Reagent/BF3 | Alcohol | Excellent | rsc.org |

| n-Butyllithium | BF3·(C2H5)2O | Ring-opened alcohol | Good | researchgate.net |

| Lithium Acetylides | - | Oxetane-opened acetylene derivative | 90% | researchgate.net |

Heteroatom nucleophiles, particularly thiols and alcohols, are effective for the ring-opening of this compound, often under catalytic conditions. A stereoselective ring-opening reaction of this compound with 2-mercaptobenzothiazole (B37678) has been reported. acs.org Chiral phosphoric acids can catalyze the asymmetric ring-opening with thiol nucleophiles, providing access to chiral building blocks. ntu.edu.sg For example, 2-mercaptobenzothiazoles have been used to open oxetanes in the presence of a chiral Brønsted acid catalyst, affording the desired products with high efficiency and enantioselectivity. rsc.org

The reaction with alcohols can be catalyzed by Brønsted acids to form ethers. rsc.org For instance, the reaction of 3-aryl-oxetanols with various alcohols in the presence of a Brønsted acid catalyst selectively activates the tertiary benzylic alcohol, leading to the formation of ethers while keeping the oxetane ring intact. rsc.org

| Nucleophile | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | - | Chiral mercapto alcohol | Stereoselective | acs.org |

| Thiols | Chiral Phosphoric Acid | Chiral thioethers | Asymmetric ring-opening | ntu.edu.sg |

| 2-Mercaptobenzothiazoles | Chiral Brønsted Acid | Chiral thioethers | High efficiency and enantioselectivity | rsc.org |

| Alcohols | Brønsted Acid | Ethers | Maintains oxetane ring | rsc.org |

Frustrated Lewis Pairs (FLPs) have emerged as powerful catalysts for the reductive ring-opening of oxetanes. acs.orgnih.gov The combination of a Lewis acid, such as B(C6F5)3, and a hydrosilane can activate the oxetane ring. acs.orgacs.org This activation facilitates hydride delivery from the hydrosilane, leading to ring-opened products. acs.org

A notable transformation is the B(C6F5)3-catalyzed double reduction of 3-aryloxetanes by hydrosilanes, which proceeds with an unusual aryl migration. acs.org This reaction is believed to involve a phenonium ion intermediate. acs.orgacs.org The choice of hydrosilane is crucial, with PhSiH3 often being effective. acs.org The mechanism involves the formation of a silylium (B1239981) ion, which activates the oxetane. acs.orgacs.org Subsequent attack by a boryl hydride anion and further reaction steps lead to the final product. acs.org

| Reagent | Catalyst | Key Observation | Proposed Intermediate | Reference |

|---|---|---|---|---|

| Hydrosilane | B(C6F5)3 (FLP) | Double reduction with aryl migration | Phenonium ion | acs.orgacs.org |

| PhSiH3 | B(C6F5)3 | Efficient reductive ring opening | Silylium ion | acs.org |

The desymmetrization of prochiral 3-substituted oxetanes via catalytic asymmetric nucleophilic ring-opening is a powerful strategy for constructing chiral molecules. researchgate.net Chiral catalysts, such as chiral phosphoric acids and hydrogen-bond-donor catalysts, have been successfully employed for this purpose. nih.govsci-hub.se

For example, a chiral squaramide has been shown to catalyze the highly enantioselective addition of trimethylsilyl (B98337) bromide (TMSBr) to this compound, affording silylated bromohydrins with high enantiomeric excess. nih.gov Similarly, chiral phosphoric acids have been used to catalyze the enantioselective ring-opening of this compound with nucleophiles like mercaptobenzothiazole and HCl. ntu.edu.sgnih.gov Computational studies have provided insights into the origin of stereoselectivity in these reactions, highlighting the importance of non-covalent interactions between the substrate, catalyst, and nucleophile. sci-hub.se

| Nucleophile | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| TMSBr | Chiral Squaramide | Silylated bromohydrin | 96-98% | nih.gov |

| Mercaptobenzothiazole | Chiral Phosphoric Acid | Chiral thioether | High | ntu.edu.sgnih.govsci-hub.se |

| HCl | Chiral Phosphoric Acid | Chiral chlorohydrin | - | nih.gov |

Electrophilic and Acid-Catalyzed Ring-Opening Reactions

The oxetane oxygen is Lewis basic and can be activated by electrophiles and acids, facilitating ring-opening. acs.org Brønsted acids and metal-based Lewis acids are effective activators. acs.org

The reaction of this compound with dinitrogen pentoxide (N2O5) in dichloromethane (B109758) initially leads to aromatic nitration at the ortho and para positions of the phenyl ring. psu.edu This is followed by a slower ring-opening of the resulting nitrophenyl-substituted oxetanes to give dinitrate products. psu.edu The ring-opening step is proposed to be approximately second order in N2O5. psu.edu

Similarly, reaction with nitric acid in dichloromethane results in both aromatic nitration and oxetane ring-opening. rsc.org The ring-opening reactions are generally second order in nitric acid. rsc.org In the case of 3-(2-nitrophenyl)oxetane (B12969655), intramolecular catalysis by the ortho-nitro group accelerates the ring-opening process. rsc.org

Frustrated Lewis Pairs, specifically the B(C6F5)3/hydrosilane system, can also promote electrophilic activation. acs.org The in situ generated silylium ion acts as a highly Lewis acidic activator for the oxetane oxygen. acs.orgacs.org

| Reagent/Catalyst | Initial Reaction | Subsequent Reaction | Key Features | Reference |

|---|---|---|---|---|

| Dinitrogen Pentoxide (N2O5) | Aromatic nitration | Ring-opening to dinitrates | Ring-opening is second order in N2O5 | psu.edu |

| Nitric Acid (HNO3) | Aromatic nitration and ring-opening | - | Ring-opening is second order in HNO3 | rsc.org |

| B(C6F5)3/Hydrosilane (FLP) | Electrophilic activation by silylium ion | Reductive ring-opening | Silylium ion is the active Lewis acid | acs.orgacs.org |

Reactivity with Nitric Acid and Dinitrogen Pentoxide

The reaction of this compound with nitrating agents like nitric acid (HNO₃) and dinitrogen pentoxide (N₂O₅) demonstrates a competition between electrophilic aromatic substitution on the phenyl ring and cleavage of the oxetane ring.

With dinitrogen pentoxide in dichloromethane, the reaction proceeds with high selectivity for initial aromatic nitration. psu.edu The process is rapid, and at -26°C, the reaction is complete within five minutes, yielding a mixture of 3-(2-nitrophenyl)oxetane (ortho-nitration) and 3-(4-nitrophenyl)oxetane (B3187977) (para-nitration). psu.edu The para-isomer is the major product, accounting for approximately 90% of the mixture, with the ortho-isomer making up the remaining 10%. psu.edu This initial nitration is then followed by a slower, subsequent ring-opening of the nitrated oxetanes to form the corresponding 2-arylpropane-1,3-diol dinitrates. psu.edu

In contrast, the reaction with nitric acid in dichloromethane presents a more complex scenario where aromatic nitration and direct oxetane ring-opening occur concurrently. psu.eduresearchgate.net Two competing pathways are observed:

Aromatic nitration of this compound followed by ring-opening of the resulting nitro-substituted oxetanes. psu.edu

Ring-opening of this compound to give 2-phenylpropane-1,3-diol dinitrate, followed by nitration of its phenyl ring. psu.edu

Both pathways ultimately lead to the same final products: 2-(2-nitrophenyl)propane-1,3-diol (B15483393) dinitrate and 2-(4-nitrophenyl)propane-1,3-diol (B2539037) dinitrate. psu.edu The kinetics of the aromatic nitration show a higher order in nitric acid than the ring-opening reaction, meaning that nitration of the phenyl ring is favored at higher concentrations of nitric acid. psu.eduresearchgate.net

| Reagent | Primary Reaction Pathway | Initial Products | Final Products | Key Observation |

|---|---|---|---|---|

| Dinitrogen Pentoxide (N₂O₅) | Aromatic Nitration followed by Ring-Opening | 3-(4-nitrophenyl)oxetane (90%) and 3-(2-nitrophenyl)oxetane (10%) | 2-(4-nitrophenyl)propane-1,3-diol dinitrate and 2-(2-nitrophenyl)propane-1,3-diol dinitrate | Initial aromatic nitration is overwhelmingly preferred. psu.edu |

| Nitric Acid (HNO₃) | Concurrent Aromatic Nitration and Ring-Opening | Mixture of nitrated oxetanes and ring-opened dinitrates | 2-(4-nitrophenyl)propane-1,3-diol dinitrate and 2-(2-nitrophenyl)propane-1,3-diol dinitrate | Reaction pathways are concentration-dependent. psu.eduresearchgate.net |

**3.1.2.2. Lewis Acid Catalysis for Ring Activation (e.g., BF₃·OEt₂) **

Lewis acids are frequently employed to activate the oxetane ring, enhancing its electrophilicity and facilitating nucleophilic attack. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst for this purpose. It coordinates to the oxygen atom of the oxetane, polarizing the C-O bonds and making the ring more susceptible to cleavage.

This activation strategy has been utilized in various transformations:

Ring-opening with Ylides : BF₃·OEt₂ mediates the ring-opening of oxetanes with ylides derived from the phosphoniosilylation products of enones, providing an efficient method for the β-(3-hydroxy)alkylation of cyclic enones. acs.org

Enantioselective Ring-Opening : In combination with chiral ligands, BF₃ can catalyze the enantioselective ring-opening of this compound. For instance, a chiral boron reagent generated from phenyllithium, BF₃, and a chiral ether reacted with this compound to yield the corresponding alcohol, although with moderate enantioselectivity. rsc.orgacs.org

Carbonyl-Olefin Metathesis : Lewis acids like BF₃·OEt₂ can catalyze carbonyl-olefin metathesis reactions where oxetanes are proposed as key intermediates formed via a (2+2) cycloaddition. illinois.edu

However, the effectiveness of BF₃·OEt₂ is not universal. In certain reactions, such as the reductive ring-opening of oxetanes with hydrosilanes catalyzed by frustrated Lewis pairs, BF₃·OEt₂ was found to be an ineffective catalyst, leading to the decomposition of the starting material. acs.org

Halogenation and Hydrohalogenation (e.g., with Trimethylsilyl Bromide)

The reaction of this compound with halogenating agents provides a direct route to valuable 1,3-halohydrin building blocks. Trimethylsilyl bromide (TMSBr) has proven to be a particularly effective reagent for the ring-opening of 3-substituted oxetanes. acs.org

The addition of TMSBr to this compound results in the formation of the corresponding silyl-protected 1,3-bromohydrin. acs.orgnih.gov This reaction can be catalyzed by chiral hydrogen-bond-donors, such as squaramides, to achieve high enantioselectivity. nih.govresearchgate.net Mechanistic studies suggest that the reaction may involve co-catalysis by hydrogen bromide (HBr), generated in situ from the hydrolysis of TMSBr. nih.gov The proposed mechanism involves the enantioselective opening of the oxetane ring by HBr, followed by silylation of the resulting bromohydrin with TMSBr to afford the final product and regenerate the HBr catalyst. nih.gov

This transformation is significant as it provides access to chiral, functionalized 1,3-bromohydrins from simple achiral precursors. acs.orgresearchgate.net These products can be further elaborated through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. acs.org

Ring-Expansion Reactions

The strain within the four-membered ring of this compound provides a thermodynamic driving force for ring-expansion reactions, leading to the formation of more stable five-membered heterocycles like tetrahydrofurans.

Photochemical Ring Expansion to Tetrahydrofuran (B95107) Derivatives

Photochemical methods offer a metal-free pathway for the ring expansion of oxetanes. researchgate.netnih.gov Irradiation of an oxetane in the presence of a diazo compound, such as ethyl diazoacetate, can lead to the insertion of a carbene into a C-O bond of the oxetane ring, resulting in the formation of a tetrahydrofuran derivative. researchgate.net

Studies on the reaction of 2-phenyloxetane (B1633447) with sulfoxonium ylides under photochemical conditions have shown that functionalized trans-2,3-disubstituted tetrahydrofuran derivatives can be produced stereospecifically. researchgate.net The mechanism of these photochemical rearrangements is a subject of ongoing investigation, with computational studies suggesting that the reaction proceeds via the formation of an ylide intermediate, followed by a diradical pathway to the ring-expanded product. nih.gov The stereochemical outcome of the reaction is influenced by the nature of the ylide intermediate. nih.gov

Transition Metal-Catalyzed Ring Expansion (e.g., Rhodium, Cobalt)

Transition metal catalysts are highly effective in promoting the ring expansion of oxetanes.

Cobalt Catalysis : Cobalt complexes can catalyze the intramolecular ring-opening of oxetanes to form substituted tetrahydrofurans. acs.org For example, (salen)Co(III) complexes have been used for the catalytic enantioselective intramolecular ring-opening of 3-substituted oxetanes with alcohols. acs.org Cobalt catalysts are also used in carbonylative ring-expansion reactions, where under a syngas atmosphere, oxetanes can be converted into γ-lactones. researchgate.net

Rhodium Catalysis : Rhodium catalysts, such as Rh₂(OAc)₄, are effective in promoting the condensation of oxetanes with α-diazo-β-keto esters. acs.org This reaction can lead to the formation of large macrocycles through the sequential addition of multiple oxetane units. acs.org Rhodium azavinyl carbenes have also been utilized in denitrogenative ring-expansion reactions. nih.gov

Copper Catalysis : Copper complexes, particularly with chiral ligands, have been used in the asymmetric ring expansion of 2-aryloxetanes with diazoacetates to afford tetrahydrofuran derivatives. acs.orgscribd.com

| Catalyst/Method | Reactant(s) | Product Type | Reference |

|---|---|---|---|

| Photochemical (metal-free) | Diazo compounds, Sulfoxonium ylides | Tetrahydrofuran derivatives | researchgate.netnih.gov |

| Cobalt (e.g., (salen)Co(III)) | Intramolecular alcohols, Carbon monoxide | Tetrahydrofurans, γ-Lactones | acs.orgresearchgate.net |

| Rhodium (e.g., Rh₂(OAc)₄) | α-Diazo-β-keto esters | Macrocycles, Enaminones | acs.orgnih.gov |

| Copper | Diazoacetates | Tetrahydrofuran derivatives | acs.orgscribd.com |

Reactions Involving the Phenyl Moiety and Other Transformations

Beyond reactions centered on the oxetane ring, the phenyl group of this compound is susceptible to electrophilic aromatic substitution, and the molecule can undergo other unique transformations.

The nitration reactions with nitric acid and dinitrogen pentoxide are prime examples of electrophilic substitution on the phenyl ring, yielding ortho and para substituted products. psu.eduresearchgate.net The phenyl ring acts as a typical aromatic substrate, directing incoming electrophiles to these positions. The general mechanism involves the attack of the π-electron system of the benzene (B151609) ring on the electrophile (e.g., the nitronium ion, NO₂⁺), forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. savemyexams.commasterorganicchemistry.com

Other notable transformations include:

Aryl Migration : Under certain reductive ring-opening conditions catalyzed by a frustrated Lewis pair (FLP) composed of B(C₆F₅)₃ and a hydrosilane, an unexpected aryl migration was observed. acs.org This unusual double reduction with aryl migration is proposed to proceed via a phenonium ion as a key intermediate. acs.org

Benzylic Radical Formation : 3-Aryl-3-carboxylic acid oxetanes can serve as precursors to tertiary benzylic radicals under visible light photoredox catalysis. chemrxiv.org These highly reactive intermediates can then undergo conjugate addition to activated alkenes, enabling the synthesis of novel 3,3-disubstituted oxetanes. chemrxiv.org The ring strain in the oxetane appears to influence the stability and reactivity of the benzylic radical. chemrxiv.org

Aromatic Nitration on the Phenyl Group

The phenyl group of this compound can undergo electrophilic aromatic substitution. Aromatic nitration has been studied using different nitrating agents, demonstrating a strong preference for substitution at the ortho and para positions.

Detailed research by Dormer, Hylands, and Moodie investigated the reaction of this compound with dinitrogen pentoxide (N₂O₅) in dichloromethane. libretexts.org The reaction is rapid, and at -13°C, nitration is complete within five minutes. This process yields exclusively the products of aromatic substitution, with no competing ring-opening of the oxetane. The major product is the para-substituted isomer, 3-(4-nitrophenyl)oxetane, accounting for 90% of the product mixture, while the ortho-substituted isomer, 3-(2-nitrophenyl)oxetane, constitutes the remaining 10%. libretexts.org

In contrast, when using nitric acid in dichloromethane, a mixture of reaction pathways is observed: aromatic nitration followed by ring-opening, and oxetane ring-opening followed by nitration. libretexts.org However, at higher concentrations of nitric acid, the initial aromatic nitration pathway is favored. libretexts.org The nitrated oxetane products subsequently undergo a slower, acid-catalyzed ring-opening to form the corresponding 2-arylpropane-1,3-diol dinitrates. libretexts.org

Table 1: Aromatic Nitration of this compound with Dinitrogen Pentoxide

| Reagent | Solvent | Temperature | Time | Products | Isomer Ratio (ortho:para) | Yield | Citation |

|---|---|---|---|---|---|---|---|

| N₂O₅ | Dichloromethane | -13°C | 5 min | 3-(2-Nitrophenyl)oxetane & 3-(4-Nitrophenyl)oxetane | 10:90 | Quantitative | libretexts.org |

Electrophilic Substitution at the Phenyl Group

Electrophilic substitution on the phenyl group of this compound is a key transformation pathway. The oxetane moiety, connected via a methylene (B1212753) group, acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. The most extensively studied example of this reaction class is aromatic nitration, as detailed in the previous section. libretexts.org

While nitration is well-documented, other classical electrophilic aromatic substitution reactions such as halogenation or Friedel-Crafts reactions on this compound are not widely reported in the scientific literature. Aromatic rings typically require strong Lewis acid catalysts for reactions like Friedel-Crafts alkylation or acylation. masterorganicchemistry.comwikipedia.orgbyjus.commdpi.com These potent catalysts can also promote the ring-opening of the strained oxetane, complicating the reaction outcome. This may explain the scarcity of literature on such reactions compared to more robust aromatic systems. For instance, while Friedel-Crafts reactions are a cornerstone of aromatic chemistry, their application to this specific substrate has not been detailed with specific conditions or yields in accessible reports. masterorganicchemistry.combyjus.com

Oxidation Reactions Leading to Oxetanones

The direct oxidation of the this compound methylene carbons (at the C2 or C4 position) to form an oxetanone (a cyclic ketone) is not a commonly reported synthetic transformation. Instead, the synthesis of substituted oxetan-3-ones typically proceeds through other routes that build the ring system with the ketone functionality already in place or from a precursor that is more readily oxidized.

For example, a widely used synthesis of the parent oxetan-3-one was developed by Carreira and co-workers starting from dihydroxyacetone dimer. acs.org This multi-step process involves protection, cyclization via an intramolecular Williamson etherification, and subsequent deprotection to yield the target oxetan-3-one. acs.org Another approach involves multi-component reactions, such as a copper-catalyzed cascade reaction of an amino alcohol, formaldehyde (B43269), an alkyne, and 3-oxetanone (B52913) to build complex spirocyclic structures. epdf.pub

Metabolic studies on 3-monosubstituted oxetane derivatives have identified that a major route of biological degradation is the oxidation of a bridging methylene carbon. acs.org However, translating this biological observation into a controlled, high-yield synthetic method for preparing oxetanones from simple oxetanes remains a challenge, and literature on the use of common oxidizing agents like PCC or RuO₄ for this specific purpose on this compound is not available. acs.orgCurrent time information in Bangalore, IN.

Reactions with Carbenes and Related Species

The reaction of this compound with carbenes or carbenoids can lead to ring-expansion products. The strained C-O bonds of the oxetane are susceptible to insertion by the carbene species, typically forming an intermediate oxonium ylide which then rearranges. This pathway provides a method for expanding the four-membered ring into a five-membered tetrahydrofuran ring.

One of the first documented examples of this transformation for this compound involved its reaction with dimethyl diazomalonate in the presence of an N-heterocyclic carbene (NHC)-copper catalyst. This reaction leads to the formation of a 4-substituted furan (B31954) derivative, demonstrating a successful ring expansion.

While much of the research on carbene reactions with phenyloxetanes has focused on the 2-phenyl isomer, the reactivity pattern provides insight into the general mechanism. nih.govresearchgate.net For the 2-phenyloxetane isomer, reaction with carbethoxycarbene yields a mixture of cis- and trans-2-carbethoxy-3-phenyltetrahydrofuran. nih.govresearchgate.net This proceeds via the formation of an oxygen ylide intermediate, followed by rearrangement. researchgate.net

Cross-Electrophile Coupling Reactions of Oxetanes

Recent advances in catalysis have enabled the use of oxetanes as precursors for radical-mediated cross-coupling reactions. These methods leverage the ring strain of the oxetane to generate alkyl radicals, which can then participate in carbon-carbon bond formation.

A cobalt-catalyzed strategy has been developed for the generation of nucleophilic radicals from oxetanes via a ring-opening mechanism. In this process, this compound can be activated and transformed into an alkylated cobalt complex. Homolytic cleavage of the cobalt-carbon bond generates a carbon-centered radical that can engage in reactions with various radical acceptors (SOMOphiles). For example, a Giese-type addition has been demonstrated where this compound reacts with methyl acrylate (B77674) in the presence of a cobalt catalyst and an activator like TMSBr.

Table 2: Cobalt-Catalyzed Giese-Type Addition of this compound

| Oxetane Substrate | Radical Acceptor | Catalyst | Activator | Solvent | Yield | Citation |

|---|---|---|---|---|---|---|

| This compound | Methyl Acrylate | Co(dmgH)₂(py)Cl | TMSBr | CH₂Cl₂ | 80% | cdnsciencepub.com |

This transformation represents a type of cross-electrophile coupling, where the oxetane acts as a latent alkyl electrophile that is converted into a nucleophilic radical species by the catalytic system.

Thermal Fragmentation Processes

The study of thermal fragmentation, or pyrolysis, of oxetanes provides insight into their bond strengths and decomposition pathways. The reaction typically proceeds through a diradical mechanism involving the homolytic cleavage of a carbon-carbon or carbon-oxygen bond. However, detailed studies on the thermal fragmentation of this compound are not prominent in the literature.

In contrast, the thermal decomposition of the isomeric 2-phenyl-substituted oxetanes has been thoroughly investigated. mdma.ch These studies reveal that fragmentation can proceed through two primary pathways, often denoted as "Mode A" and "Mode B".

Mode A: Fragmentation to form an alkenylbenzene and formaldehyde.

Mode B: Fragmentation to form an alkene and benzaldehyde (B42025).

The preferred pathway for 2-phenyl-substituted oxetanes is highly dependent on the substitution pattern and stereochemistry of the oxetane ring. mdma.ch For instance, thermolysis of cis-3-alkyl-2-phenyloxetanes primarily yields products from Mode B, whereas the corresponding trans isomers favor Mode A. mdma.ch These reactions are typically carried out at high temperatures (270–350 °C) in a non-acidic solvent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to prevent acid-catalyzed decomposition. researchgate.netmdma.ch

While this data pertains to the 2-phenyl isomer, it highlights the complexity of oxetane pyrolysis. A related observation notes that 3-ethyl-3-phenyloxetane, formed during the pyrolysis of a cyclic carbonate, can decompose to yield formaldehyde and α-ethylstyrene, which is consistent with a fragmentation pathway analogous to Mode A.

Mechanistic Investigations and Computational Studies of 3 Phenyloxetane Transformations

Elucidation of Reaction Mechanisms

Understanding the precise sequence of events at a molecular level is crucial for controlling and optimizing chemical reactions involving 3-phenyloxetane. Mechanistic studies have been instrumental in distinguishing between different reaction pathways and identifying key intermediates that dictate the course of its transformations.

Photochemical reactions of oxetanes, including this compound, often proceed through the formation of 1,4-biradical intermediates. The Paterno-Büchi reaction, a [2+2] photocycloaddition, is a classic example where an excited state carbonyl compound reacts with a ground state alkene to form an oxetane (B1205548), often via a biradical pathway. dntb.gov.uaznaturforsch.com The stability and subsequent reactions of these biradicals are critical in determining the product distribution. For instance, the photoaddition of 1-phenyl-1,2-propanedione (B147261) to α-methylstyrene yields oxetane products, and the reactivity of the intermediate 1,4-biradicals influences the outcome. oup.com The study of these biradical intermediates helps in understanding the stereochemical course of such reactions.

In the context of this compound, computational studies have been employed to analyze the stability of various possible biradical intermediates, which helps in rationalizing the observed diastereoselectivity in certain photochemical reactions. thieme-connect.de The consequences of stabilization of biradical intermediates in light-induced cycloadditions have been a subject of investigation to gain deeper insight into these transformations. znaturforsch.com

Catalytic and stereoselective transformations of this compound have been a significant area of research, with transition state analysis providing crucial understanding of the origins of selectivity. nih.gov For instance, in the enantioselective ring-opening of this compound with trimethylsilyl (B98337) bromide (TMSBr) catalyzed by a chiral squaramide, heavy-atom kinetic isotope effect studies pointed towards enantiodetermining bromide delivery by the catalyst to an activated oxetane. nih.gov

Computational studies, particularly Density Functional Theory (DFT), have been pivotal in modeling the transition states of these reactions. sci-hub.se For the ring expansion of 2-phenyloxetane (B1633447), DFT calculations have shown that the reaction proceeds via a diradical pathway. rsc.org The analysis of transition state energies helps in predicting the diastereomeric ratio of the products, which often aligns well with experimental findings. rsc.org For example, in the reaction of methyl phenyldiazoacetate with 2-phenyloxetane, the calculated energy difference between two transition states for the radical-radical coupling step successfully predicted the observed high diastereoselectivity. rsc.org

The transformation of this compound can proceed through either ionic or radical pathways, and distinguishing between them is a key aspect of mechanistic studies. The choice of reactants, catalysts, and reaction conditions often dictates which pathway is favored.

For instance, the reductive ring-opening of this compound can be achieved through radical pathways. Visible light photoredox catalysis has been utilized to generate tertiary benzylic oxetane radicals from 3-aryl-3-carboxylic acid oxetanes. chemrxiv.orgresearchgate.netnih.gov These radicals can then undergo further reactions, such as conjugate addition to activated alkenes. chemrxiv.orgresearchgate.netnih.gov Similarly, bioinspired cobalt-catalysis can generate nucleophilic radicals from oxetanes for C-C bond formation. acs.orgresearchgate.netacs.org

Conversely, ionic pathways are also prevalent. The reaction of this compound with dinitrogen pentoxide initially proceeds through aromatic nitration followed by ring-opening, suggesting an ionic mechanism for the ring-opening step. psu.edu In some cases, the reaction mechanism can be complex, involving both radical and ionic characteristics. For example, the thermal fragmentation of 3-alkyl-2-phenyloxetanes has been suggested to proceed through dual reaction courses, including a diradical pathway and another non-radical process. cdnsciencepub.com The formation of a carbocation at the 3-position of the oxetane ring is a key feature of many ionic reactions. springernature.com

Neighboring group participation (NGP) can significantly influence the rate and stereochemistry of reactions involving this compound. dalalinstitute.comlibretexts.orglibretexts.org The phenyl group at the 3-position can act as an internal nucleophile, leading to the formation of a phenonium ion intermediate. libretexts.orgacs.org This participation can result in retention of configuration at the reaction center.

Aryl migration is another important mechanistic feature observed in the transformations of this compound. rsc.orgmdpi.comnih.gov For example, a frustrated Lewis pair-catalyzed double reduction of 3-aryl-substituted oxetanes with hydrosilane proceeds with aryl migration. acs.org Mechanistic studies, including control experiments and deuterium (B1214612) labeling, have supported a pathway involving the formation of a phenonium ion intermediate, which facilitates the aryl migration. acs.org This type of rearrangement provides access to structurally diverse molecules that might be challenging to synthesize through other methods. rsc.org

Computational Chemistry Applications in this compound Research

Computational chemistry has become an indispensable tool for investigating the intricacies of chemical reactions involving this compound. chemrxiv.org These methods provide detailed information about reaction mechanisms, intermediates, and transition states that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) has been widely applied to study the reactivity and selectivity of this compound transformations. libretexts.orgresearchgate.netnih.govjmaterenvironsci.comscirp.org DFT calculations can provide valuable insights into the energetics of different reaction pathways, helping to rationalize and predict experimental outcomes.

For example, DFT studies have been used to investigate the mechanism of ring-opening reactions. In the case of frustrated Lewis pair-catalyzed reduction, DFT calculations supported the proposed mechanism involving a phenonium ion intermediate. acs.org In the context of photoredox-catalyzed reactions, computational studies have helped to understand the stability and reactivity of the generated benzylic oxetane radicals. chemrxiv.orgresearchgate.net These studies have shown that the ring strain in the oxetane influences the properties of the radical, affecting the reaction outcome. researchgate.net

DFT has also been instrumental in understanding the origin of stereoselectivity. By calculating the energies of different transition states, researchers can predict which stereoisomer will be formed preferentially. sci-hub.sersc.org This has been successfully applied to enantioselective catalytic reactions, where the interactions between the substrate, catalyst, and reagents in the transition state determine the enantiomeric excess of the product. sci-hub.se

The table below summarizes key computational findings from DFT studies on this compound and related systems.

| Reaction Type | Computational Finding | Significance |

| Frustrated Lewis Pair Catalyzed Reduction | Supported the formation of a phenonium ion intermediate. acs.org | Elucidated the mechanism of aryl migration. acs.org |

| Photoredox-Catalyzed Alkylation | Showed that ring strain in the oxetane radical influences reactivity and minimizes dimerization. chemrxiv.orgresearchgate.net | Explained the high yields of Giese-type addition products. chemrxiv.orgresearchgate.net |

| Photochemical Ring Expansion | Identified a diradical pathway and explained the high diastereoselectivity by analyzing transition state energies. rsc.org | Provided a rationale for the observed stereochemical outcome. rsc.org |

| Enantioselective Ring Opening | Modeled the interactions in the transition state to understand the origin of enantioselectivity. sci-hub.se | Guided the development of more effective chiral catalysts. |

| Thermal Fragmentation | Helped to differentiate between concerted and stepwise (diradical) pathways. cdnsciencepub.com | Provided a more complete picture of the reaction mechanism. cdnsciencepub.com |

Modeling of Conformational Dynamics and Ring Puckering

The four-membered ring of oxetane is not planar, adopting a puckered conformation to alleviate torsional strain. The degree of this puckering is influenced by the substituents on the ring. acs.orgmdpi.com For the parent, unsubstituted oxetane, the puckering angle has been determined to be approximately 8.7° at 140 K. mdpi.com The introduction of substituents, such as a phenyl group at the 3-position, leads to increased eclipsing interactions, which in turn results in a more pronounced puckered conformation. acs.orgmdpi.com This puckering is a key feature of its conformational dynamics.

Computational modeling, often employing Density Functional Theory (DFT), is used to investigate these dynamics. While specific puckering angle values for this compound are detailed in specialized computational studies, a general principle is that substitution increases this angle compared to the parent compound. For instance, the insecticide EDO, a substituted oxetane, exhibits a puckering angle of 16°, illustrating the significant impact of substituents. acs.org

| Compound | Puckering Angle (°) | Note |

|---|---|---|

| Oxetane (unsubstituted) | ~8.7 | Adopts a slightly puckered conformation. mdpi.com |

| EDO (substituted oxetane) | 16 | Demonstrates increased puckering due to substituents. acs.org |

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry, particularly DFT calculations, has been instrumental in elucidating the potential reaction pathways and associated energy profiles for transformations of this compound. These theoretical studies provide insight into reaction mechanisms, transition states, and the feasibility of different chemical conversions.

Several distinct reaction pathways have been modeled:

Acid-Catalyzed Ring-Opening: In reactions with nitric acid (HNO₃) or dinitrogen pentoxide (N₂O₅) in dichloromethane (B109758), theoretical and experimental data suggest a pathway where aromatic nitration of the phenyl ring precedes the oxetane ring-opening. researchgate.netpsu.edu The initial rapid nitration yields 3-(nitrophenyl)oxetane isomers, which then undergo a slower, second-order ring-opening to form the corresponding dinitrate products. psu.edu

Lewis Acid-Promoted Radical Reactions: DFT calculations were used to study a cobalt-catalyzed Giese-type addition. These studies suggested that activation of the oxetane with a Lewis acid like trimethylsilyl bromide (TMSBr) is crucial. acs.orgnih.gov Calculations involving a different Lewis acid, AlCl₃, indicated that the subsequent ring-opening is practically barrierless. acs.org

Competing Brønsted- and Lewis-Acid Mechanisms: Detailed mechanistic studies on the enantioselective opening of this compound with TMSBr, catalyzed by a hydrogen-bond-donor catalyst, revealed that the reaction can proceed through two competing pathways: a Brønsted-acid mechanism and a Lewis-acid mechanism. nih.gov Both pathways were found to be highly enantioselective and contribute to product formation. nih.gov

Photoredox-Catalyzed Giese Addition: Computational modeling of the Giese addition of the tertiary benzylic radical derived from a this compound precursor showed the reaction to be exergonic. chemrxiv.orgchemrxiv.org The calculations highlighted that the strained ring structure is key to favoring the productive Giese reaction over radical dimerization. chemrxiv.org

| Reaction Type | Catalyst/Reagent | Predicted Pathway/Key Finding | Reference |

|---|---|---|---|

| Nitration/Ring-Opening | N₂O₅ / CH₂Cl₂ | Initial aromatic nitration is overwhelmingly preferred, followed by slower oxetane ring-opening. | psu.edu |

| Giese-Type Addition | Cobalt-complex / TMSBr | TMSBr activation is critical; DFT suggests AlCl₃-activated ring-opening is barrierless. | acs.org |

| Enantioselective Opening | Squaramide / TMSBr | Reaction proceeds via competing, highly enantioselective Brønsted- and Lewis-acid mechanisms. | nih.gov |

| Photoredox Giese Addition | Iridium photocatalyst | Computational studies show the Giese addition is exergonic and the strained ring minimizes dimerization. | chemrxiv.orgchemrxiv.org |

Kinetic and Stereochemical Investigations

Reaction Order Determination in Various Solvents

Kinetic studies are crucial for understanding the mechanism of a reaction by determining the dependence of the reaction rate on the concentration of reactants. For this compound, such investigations have been performed for its reactions with nitrating agents in chlorinated solvents.

In the reaction of this compound with nitric acid in dichloromethane, the oxetane ring-opening step was found to be approximately second order in nitric acid. researchgate.net A similar kinetic profile was observed for the reaction with dinitrogen pentoxide (N₂O₅) in dichloromethane. The ring-opening reactions of the intermediate nitrated phenyloxetanes, 3-(2-nitrophenyl)oxetane (B12969655) and 3-(4-nitrophenyl)oxetane (B3187977), were also determined to be approximately second order with respect to the N₂O₅ concentration. psu.edu These high-order kinetics suggest a complex mechanism for the ring-opening step involving multiple molecules of the nitrating agent in the rate-determining step.

| Reactant | Reagent | Solvent | Determined Reaction Order (for Ring-Opening) |

|---|---|---|---|

| This compound | Nitric Acid | Dichloromethane | Approximately second order in nitric acid. researchgate.net |

| 3-(Nitrophenyl)oxetanes | Dinitrogen Pentoxide | Dichloromethane | Approximately second order in dinitrogen pentoxide. psu.edu |

Factors Influencing Enantioselectivity and Diastereoselectivity

Achieving high levels of stereocontrol is a central goal in the synthesis of complex molecules from precursors like this compound. Several factors have been identified that influence the enantioselectivity and diastereoselectivity of its transformations.

Chiral Catalysts and Noncovalent Interactions: In the asymmetric desymmetrization of this compound using chiral phosphoric acids, noncovalent interactions between the catalyst and the substrate are critical for stereoinduction. sci-hub.se Computational studies have revealed that a C-H---π interaction between a C-H bond of the oxetane and the π-system of the catalyst plays a decisive role in determining the enantioselectivity. sci-hub.se

Catalyst Structure: The substituents on the chiral catalyst backbone are known to be crucial in determining the stereoselectivity of reactions. For chiral phosphoric acid catalysts, modifying the substituents at the 3,3' positions of the binaphthyl core can even lead to a reversal of enantioselectivity for the same reaction. sci-hub.se

Reaction Mechanism: High levels of enantioselectivity can be maintained even when a reaction proceeds through multiple competing mechanistic pathways. In the squaramide-catalyzed opening of this compound, both the Brønsted-acid and Lewis-acid co-catalyzed pathways were found to produce the product with high enantiomeric excess. nih.gov

Substrate's Electronic Properties: The electronic nature of substituents on the phenyl ring can control reaction pathways, thereby influencing selectivity. For instance, in Lewis acid-catalyzed transformations of oxetane intermediates formed from aryl aldehydes, electron-withdrawing groups on the aryl ring favored a ring-expansion pathway, whereas electron-donating groups promoted a carbonyl-olefin metathesis pathway. nih.gov

| Factor | Example System/Reaction | Effect on Selectivity | Reference |

|---|---|---|---|

| Noncovalent Interactions | Chiral phosphoric acid-catalyzed desymmetrization | C-H---π interactions between substrate and catalyst control enantioselectivity. | sci-hub.se |

| Catalyst Modification | Chiral phosphoric acid catalysts with different 3,3' substituents | Can be used to tune or even reverse the resulting enantioselectivity. | sci-hub.se |

| Competing Mechanisms | Squaramide-catalyzed ring-opening | High enantioselectivity is robustly maintained across different operative mechanisms. | nih.gov |

| Substituent Electronics | Lewis acid-catalyzed fragmentation of oxetane intermediates | Electron-donating vs. electron-withdrawing groups direct the reaction to different products (metathesis vs. ring expansion). | nih.gov |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. wikipedia.org A primary KIE (typically kH/kD > 1 for C-H bond cleavage) is observed when the bond to the isotope is broken in the slowest step. epfl.ch

For reactions involving this compound, KIE studies have been employed to gain mechanistic clarity:

Enantioselective Ring-Opening: In the enantioselective ring-opening of 3-substituted oxetanes catalyzed by a hydrogen-bond-donor (HBD) catalyst, heavy-atom KIE studies were conducted. The results were consistent with a mechanism where the enantiodetermining step is the delivery of a bromide ion from the catalyst to the activated oxetane. acs.org

Competition Experiments: A one-pot competition kinetic isotope effect experiment was designed to probe the mechanism of certain transformations involving this compound, providing further evidence for the proposed reaction steps. amazonaws.com

Deuterium Labeling Studies: In the reductive opening of 3-aryl oxetanes catalyzed by frustrated Lewis pairs, deuterated silane (B1218182) (PhSiD₃) was used as a mechanistic probe. The successful incorporation of two deuterium atoms into the product was consistent with the proposed double hydride delivery mechanism, helping to validate the predicted pathway. acs.org

These studies, by pinpointing the rate- and enantio-determining steps, are essential for the rational design and optimization of catalytic systems for this compound transformations.

| Reaction Type | Isotopic Labeling Method | Key Mechanistic Insight from KIE Study | Reference |

|---|---|---|---|

| Enantioselective Ring-Opening | Heavy-atom KIE | Supports enantiodetermining delivery of bromide from the catalyst to the oxetane. | acs.org |

| Reductive Ring-Opening | Deuterated silane (PhSiD₃) | Deuterium incorporation pattern confirmed a double hydride delivery mechanism. | acs.org |

| General Transformation | Competition KIE experiment | Used to probe the mechanism of a one-pot reaction. | amazonaws.com |

Advanced Applications of 3 Phenyloxetane in Organic Synthesis and Beyond

Utilization as Chiral Building Blocks for Complex Molecules

The stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry, with a high demand for chiral intermediates to construct enantiomerically pure final products. nih.gov 3-Phenyloxetane serves as a valuable prochiral substrate, where the enantioselective opening of its strained ring can establish key stereocenters. The inherent ring strain facilitates reactions with a variety of nucleophiles under the guidance of chiral catalysts, leading to the formation of enantioenriched products. acs.orgresearchgate.net

One prominent strategy is the catalytic enantioselective desymmetrization of 3-substituted oxetanes. acs.orgnih.gov For instance, the ring-opening of this compound with nucleophiles like 2-mercaptobenzothiazoles, catalyzed by a chiral phosphoric acid, can generate products with tertiary chiral centers in excellent enantioselectivities, often between 71–99% enantiomeric excess (ee). acs.org Similarly, chiral tridentate ligands have been used in conjunction with organolithium reagents to achieve enantioselective ring-opening, affording chiral alcohols. acs.org

These methods transform a simple achiral starting material into a valuable chiral building block, incorporating the phenyl group and a newly formed stereocenter into a more complex molecular framework. This approach has been successfully applied to the synthesis of chiral 1,4-benzoxazepines, demonstrating the utility of this compound derivatives in constructing biologically relevant heterocyclic systems with a high degree of enantiocontrol. acs.orgnih.gov

Precursors for Polymeric Materials

The ring strain of the oxetane (B1205548) core makes this compound an ideal monomer for ring-opening polymerization (ROP), a process that allows for the synthesis of unique polyether structures. Both anionic and cationic initiators can be employed to polymerize oxetane derivatives, leading to materials with distinct properties and architectures.

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional architecture and a large number of terminal functional groups. nih.gov They can be synthesized in a one-pot reaction, making them more accessible than perfectly branched dendrimers. researchgate.net The ring-opening multibranching polymerization (ROMBP) of functionalized oxetanes is a powerful method for creating hyperbranched polyethers. researchgate.net

While much of the foundational work has been done on monomers like 3-ethyl-3-hydroxymethyloxetane, the principles are applicable to other derivatives. researchgate.netusm.edu In a typical anionic ROP, a strong base like sodium hydride (NaH) is used with a multifunctional initiator core, such as trimethylolpropane (B17298) (TMP). researchgate.net The initiator deprotonates the hydroxyl groups on the monomer, creating nucleophilic centers that attack another monomer molecule, propagating the polymer chain while creating new branching points. This "latent AB₂ monomer" approach, where the branching point is generated during the polymerization, is a key strategy for synthesizing hyperbranched structures. nih.gov Cationic ROP can also be employed, using Lewis or Brønsted acids as initiators to activate the oxetane's oxygen atom for nucleophilic attack by another monomer. The resulting hyperbranched polyethers possess unique properties such as high solubility and low viscosity compared to their linear analogues, making them suitable for applications in coatings, additives, and drug delivery systems. nih.gov

Scaffolds in Drug Discovery and Medicinal Chemistry Research

In medicinal chemistry, the oxetane ring is increasingly recognized as a "privileged scaffold"—a molecular framework that can bind to multiple biological targets with high affinity. scilit.com Its incorporation into drug candidates can significantly improve physicochemical properties. The polar oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility, while the rigid, three-dimensional structure can improve metabolic stability and binding affinity by reducing the entropic penalty upon binding to a target protein. nih.govrsc.org The this compound motif, in particular, positions a phenyl group in a defined vector, which is crucial for exploring specific interactions within a receptor's binding pocket. acs.org

A significant breakthrough in the application of the this compound scaffold is in the development of small-molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R). nih.govpatsnap.com GLP-1R agonists are a major class of therapeutics for type 2 diabetes and obesity, but most are peptide-based and require injection. researchgate.netacs.org The discovery of orally bioavailable, small-molecule agonists is a major goal in the field.

Recently, a new class of GLP-1R agonists based on a this compound core has been designed and evaluated. acs.orgnih.gov Researchers identified a lead compound, DD202-114 (also referred to as compound 14 in literature), as a potent and selective GLP-1R agonist. acs.orgnih.gov This compound demonstrated full agonistic efficacy in promoting cAMP accumulation, a key signaling pathway for GLP-1R activation. acs.org It also showed favorable drug-like properties and, in animal models, produced a sustained pharmacological effect, effectively reducing blood glucose levels and food intake. acs.orgnih.gov

The table below summarizes the activity of a key this compound derivative compared to a clinical drug candidate.

| Compound | Target | Assay | Activity (EC₅₀) | Efficacy |

| DD202-114 | GLP-1R | cAMP Accumulation | 2.9 nM | 100% |

| Danuglipron | GLP-1R | cAMP Accumulation | 11 nM | 100% |

This table presents comparative data for the this compound derivative DD202-114 and the clinical candidate Danuglipron, highlighting the high potency of the novel scaffold. acs.org

The this compound scaffold is also being explored for its potential in oncology and infectious diseases. While research on this compound itself is emerging, related oxetane-containing structures have shown promising activity. rsc.org The incorporation of the oxetane ring can lead to novel derivatives of known pharmacophores with improved properties or new mechanisms of action. nih.gov

In anticancer research, the focus is often on developing agents that can disrupt key cellular processes like microtubule polymerization or cell signaling pathways. nih.govnih.govmdpi.comfrontiersin.orgnih.gov The rigid oxetane structure can help orient aromatic groups, like the phenyl substituent in this compound, to fit into specific binding sites on proteins such as tubulin or kinases. researchgate.net

In the antimicrobial field, the challenge of drug resistance necessitates the development of new chemical entities. nih.govmdpi.commdpi.com Oxetane derivatives have been synthesized and tested against various bacterial and fungal strains. For example, novel oxetanyl-quinoline derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These compounds were found to be non-toxic to mammalian cells, suggesting a favorable selectivity profile. nih.gov The unique three-dimensional shape imparted by the oxetane ring can lead to interactions with microbial targets that are different from those of existing flat, aromatic drugs, potentially overcoming resistance mechanisms.

Improved Physicochemical Properties: Oxetanes often increase aqueous solubility and reduce lipophilicity compared to their carbocyclic analogs (e.g., cyclobutane) or gem-dimethyl groups. This is attributed to the ether oxygen acting as a hydrogen bond acceptor. nih.gov

Enhanced Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than other commonly used groups. The steric hindrance around the ether linkage protects it from enzymatic cleavage. rsc.org

Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensional character of a molecule. This can lead to improved binding selectivity and potency, as biological targets are complex 3D structures. nih.gov In this compound, the ring holds the phenyl group in a specific spatial orientation, which can be critical for precise interactions with a receptor. acs.org

This combination of effects makes the this compound scaffold a powerful tool for medicinal chemists to optimize lead compounds into viable drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. nih.govacs.org

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-phenyloxetane. weebly.comresearchgate.netrsc.orgchemrxiv.org It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the unambiguous determination of molecular structure and the monitoring of reaction progress. ipb.pt

¹H NMR spectroscopy is instrumental in defining the arrangement of protons within the this compound scaffold. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals provide a detailed map of the proton environments.